

# 4-Aminobenzene-1,3-diol CAS number and chemical structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Aminobenzene-1,3-diol

Cat. No.: B085934

[Get Quote](#)

## An In-depth Technical Guide to 4-Aminobenzene-1,3-diol

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical compound **4-Aminobenzene-1,3-diol**. It will cover its fundamental chemical identity, physical and chemical properties, potential applications, safety and handling protocols, and a representative synthesis methodology.

## Chemical Identity and Structure

**4-Aminobenzene-1,3-diol**, also known by synonyms such as 4-amino-resorcinol and 2,4-dihydroxyaniline, is an aromatic organic compound.<sup>[1][2][3]</sup> Its unique structure, featuring an aniline core with two hydroxyl groups in a meta- and para-position relative to the amino group, makes it a valuable intermediate in various chemical syntheses.

CAS Number: 13066-95-0<sup>[1][2][3][4][5]</sup>

Molecular Formula: C<sub>6</sub>H<sub>7</sub>NO<sub>2</sub><sup>[1][2][3][5]</sup>

IUPAC Name: **4-aminobenzene-1,3-diol**<sup>[3]</sup>

The chemical structure of **4-Aminobenzene-1,3-diol** is depicted below:

Caption: Chemical structure of **4-Aminobenzene-1,3-diol**.

## Physicochemical Properties

A summary of the key physicochemical properties of **4-Aminobenzene-1,3-diol** is presented in the table below. It is important to note that some of these properties may be reported for the hydrochloride salt of the compound, which is a common form for handling and storage.

| Property         | Value                       | Source                                                                          |
|------------------|-----------------------------|---------------------------------------------------------------------------------|
| Molecular Weight | 125.13 g/mol                | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> |
| Melting Point    | 218 °C (decomposes)         | <a href="#">[1]</a>                                                             |
| Boiling Point    | 345.2 °C at 760 mmHg        | <a href="#">[1]</a>                                                             |
| Flash Point      | 162.6 °C                    | <a href="#">[1]</a>                                                             |
| Density          | 1.412 g/cm <sup>3</sup>     | <a href="#">[1]</a>                                                             |
| Appearance       | White to light brown powder | <a href="#">[1]</a>                                                             |

## Potential Applications

**4-Aminobenzene-1,3-diol** serves as a versatile building block in organic synthesis, with applications in various fields:

- Dye Manufacturing: Its aromatic amine and phenol functionalities make it a suitable precursor for the synthesis of a variety of dyes.[\[1\]](#)
- Pharmaceuticals: This compound is utilized in the synthesis of pharmaceutically active molecules.[\[1\]](#) For instance, it is mentioned as an impurity in the synthesis of Lenvatinib.[\[3\]](#)
- Hair Coloring Products: It is also used in the formulation of hair dyes.[\[1\]](#)

## Safety and Handling

Due to its chemical nature as an aromatic amine and phenol, **4-Aminobenzene-1,3-diol** and its salts are considered moderately hazardous and should be handled with appropriate safety precautions.[\[1\]](#)

Hazard Identification:

- Harmful if swallowed, in contact with skin, or if inhaled.[6]
- Causes skin and serious eye irritation.[6][7]
- May cause respiratory irritation.[7][8]

Recommended Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles and a face shield.[8]
- Skin Protection: Chemical-resistant gloves (double-gloving with nitrile as the inner layer and neoprene or Viton as the outer layer is recommended) and a lab coat are essential.[8]
- Respiratory Protection: When handling the solid compound, a NIOSH-approved respirator with appropriate cartridges should be used, especially outside of a chemical fume hood.[8]

Handling and Storage:

- All manipulations of the solid compound should be performed in a well-ventilated chemical fume hood.[8]
- Avoid creating dust.[7]
- Store in a dry, cool, and well-ventilated place in a tightly sealed container.[7][9]
- Keep away from strong oxidizing agents and strong bases.[9]

## Representative Synthesis Methodology

While a specific, detailed protocol for the synthesis of **4-Aminobenzene-1,3-diol** is not readily available in the provided search results, a general and plausible synthetic route can be inferred from the synthesis of analogous compounds like 4-aminobenzene-1,2-diol.[10] A common strategy involves the reduction of a corresponding nitro-substituted precursor.

A plausible synthetic pathway would be the reduction of 4-nitroresorcinol (4-nitro-1,3-benzenediol).

Step 1: Nitration of Resorcinol (1,3-Benzenediol)

The starting material, resorcinol, can be nitrated to introduce a nitro group onto the aromatic ring. This reaction typically requires careful control of temperature and the concentration of the nitrating agent (e.g., nitric acid in a suitable solvent) to achieve selective nitration at the 4-position.

### Step 2: Reduction of 4-Nitroresorcinol to **4-Aminobenzene-1,3-diol**

The resulting 4-nitroresorcinol can then be reduced to the desired **4-Aminobenzene-1,3-diol**. Common reducing agents for this transformation include:

- Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO<sub>2</sub>).[\[11\]](#)
- Metal-Acid Reduction: Employing a metal like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).[\[12\]](#)

#### Illustrative Experimental Protocol (Conceptual):

- Dissolution: Dissolve 4-nitroresorcinol in a suitable solvent (e.g., ethanol, acetic acid).
- Addition of Reducing Agent:
  - For Catalytic Hydrogenation: Add a catalytic amount of Pd/C to the solution and subject the mixture to a hydrogen atmosphere (typically at a pressure of 1-10 bar).[\[11\]](#)
  - For Metal-Acid Reduction: Add the metal (e.g., tin granules) to the solution, followed by the slow addition of concentrated hydrochloric acid.
- Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., Thin Layer Chromatography) until the starting material is consumed.
- Work-up and Isolation:
  - For Catalytic Hydrogenation: Filter off the catalyst. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization.
  - For Metal-Acid Reduction: After the reaction is complete, the reaction mixture is typically basified to precipitate the product. The solid product is then collected by filtration, washed

with water, and dried. Further purification can be achieved by recrystallization.

Caption: A plausible synthetic workflow for **4-Aminobenzene-1,3-diol**.

## Conclusion

**4-Aminobenzene-1,3-diol** is a valuable chemical intermediate with established applications in the dye and pharmaceutical industries. Its synthesis is achievable through standard organic transformations. Due to its potential hazards, strict adherence to safety protocols is imperative during its handling and use. This guide provides a foundational understanding of this compound for professionals in research and development.

## References

- LookChem. Cas 13066-95-0, **4-aminobenzene-1,3-diol**. [\[Link\]](#)
- PubChem. **4-Aminobenzene-1,3-diol** hydrochloride. [\[Link\]](#)
- PubChem. 4-(1-Aminoethyl)benzene-1,3-diol. [\[Link\]](#)
- Fisher Scientific.
- Chemos GmbH&Co.KG.
- Chemical-Suppliers. **4-Aminobenzene-1,3-diol** hydrochloride | CAS 34781-86-7. [\[Link\]](#)
- PubChem. 4-Aminobenzene-1,2-diol hydrobromide. [\[Link\]](#)
- PubChem. 4-Aminoresorcinol. [\[Link\]](#)
- Human Metabolome Database. Showing metabocard for 1,3-Benzenediol (HMDB0032037). [\[Link\]](#)
- ChemBK. 1,3-benzenediol. [\[Link\]](#)
- Google Patents. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Cas 13066-95-0,4-aminobenzene-1,3-diol | lookchem [\[lookchem.com\]](#)
- 2. chemscene.com [\[chemscene.com\]](#)

- 3. 4-Aminoresorcinol | C6H7NO2 | CID 432827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 13066-95-0|4-Aminobenzene-1,3-diol|BLD Pharm [bldpharm.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 4-Aminobenzene-1,3-diol hydrochloride | C6H8CINO2 | CID 13408822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.ch [fishersci.ch]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [4-Aminobenzene-1,3-diol CAS number and chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085934#4-aminobenzene-1-3-diol-cas-number-and-chemical-structure]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)